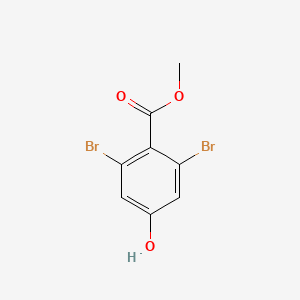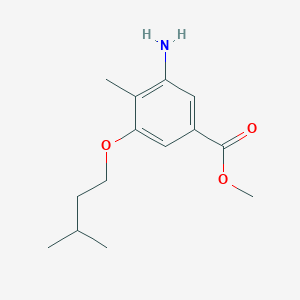
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, with an ethanone group as the core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone typically involves the bromination of 2-fluoro-6-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, reaction time, and reagent addition, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2-fluoro-6-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2-fluoro-6-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand the interaction of halogenated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2-fluoro-6-methylphenyl)ethanone
- 2-Bromo-1-(2-fluoro-6-chlorophenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (fluorine and nitro) enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C8H5BrFNO3 |
|---|---|
Peso molecular |
262.03 g/mol |
Nombre IUPAC |
2-bromo-1-(2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2 |
Clave InChI |
KLGXKXJVMNDYEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


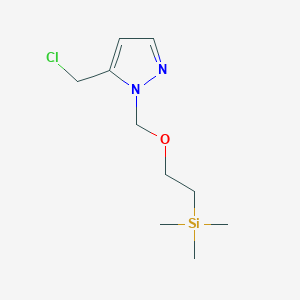
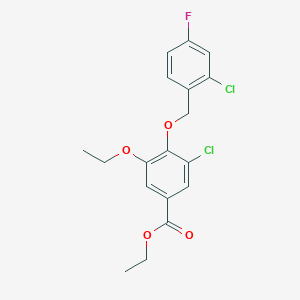
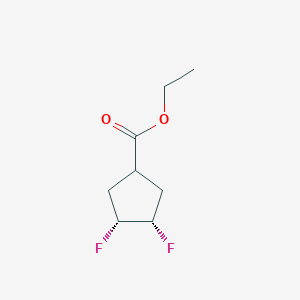
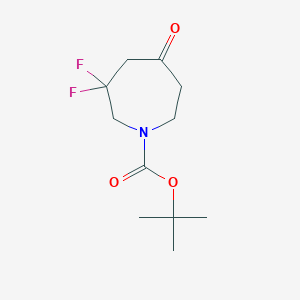
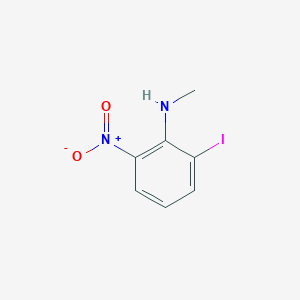
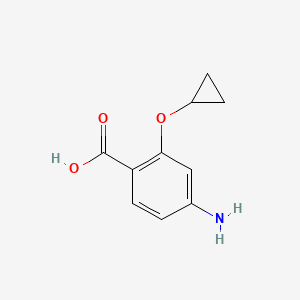
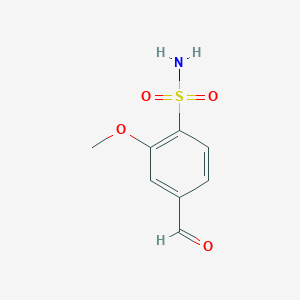
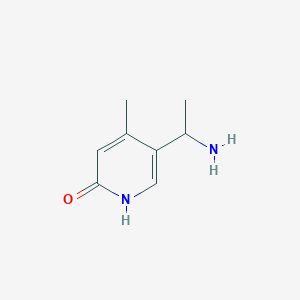

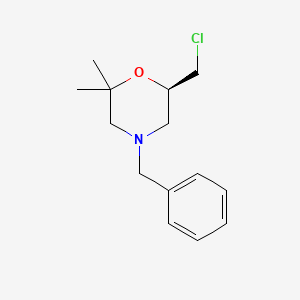
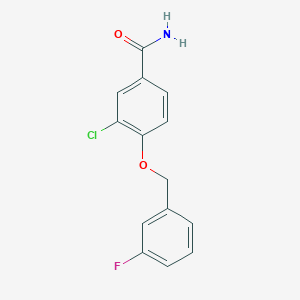
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
